{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
Description
Properties
Molecular Formula |
C15H17FN6OS2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C15H17FN6OS2/c16-10-1-3-11(4-2-10)18-14-20-12(19-13(17)21-14)9-25-15(24)22-5-7-23-8-6-22/h1-4H,5-9H2,(H3,17,18,19,20,21) |
InChI Key |
ZVXUBOYNSIFJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Trichlorotriazine as the Starting Material
The 1,3,5-triazine scaffold is typically synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitutions. In analogous syntheses, trichlorotriazine reacts with amines or phenols under controlled conditions to introduce substituents at specific positions. For example, diphenoxy-linked triazines are formed by reacting trichlorotriazine with phenols in the presence of anhydrous potassium carbonate at 0–5°C, followed by gradual warming to room temperature. This stepwise approach minimizes polysubstitution and ensures regioselectivity.
Introduction of the 4-Fluorophenylamino Group
The 4-fluorophenylamino moiety is introduced via nucleophilic aromatic substitution. A solution of 4-fluoroaniline in anhydrous dichloromethane or tetrahydrofuran is added dropwise to trichlorotriazine at −10°C to 0°C, followed by stirring for 12–24 hours. The reaction is quenched with ice-water, and the intermediate 2,4-dichloro-6-(4-fluorophenylamino)-1,3,5-triazine is isolated via filtration.
Table 1: Reaction Conditions for 4-Fluorophenylamino Substitution
| Parameter | Value |
|---|---|
| Temperature | −10°C to 0°C |
| Solvent | Dichloromethane or THF |
| Equivalents of Aniline | 1.1–1.3 |
| Reaction Time | 12–24 hours |
| Yield | 68–75% |
Functionalization with Morpholine-4-Carbodithioate
Synthesis of Morpholine-4-Carbodithioate
Morpholine-4-carbodithioate is prepared by reacting morpholine with carbon disulfide (CS₂) in the presence of a base. In a typical procedure, morpholine (1.0 equiv) is dissolved in ethanol, followed by the addition of CS₂ (1.2 equiv) and potassium hydroxide (1.5 equiv) at 0°C. The mixture is stirred for 2–4 hours, yielding potassium morpholine-4-carbodithioate as a yellow precipitate.
Alkylation of Triazine Intermediate
The triazine intermediate 2-chloro-4-amino-6-(4-fluorophenylamino)-1,3,5-triazin-2-yl is alkylated with the morpholine-4-carbodithioate salt. A solution of the triazine derivative in dimethylformamide (DMF) is treated with potassium morpholine-4-carbodithioate (1.2 equiv) and a catalytic amount of tetrabutylammonium bromide (TBAB). The reaction proceeds at 60–70°C for 6–8 hours, after which the product is precipitated with ice-water and recrystallized from ethanol.
Table 2: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60–70°C |
| Catalyst | Tetrabutylammonium bromide |
| Reaction Time | 6–8 hours |
| Yield | 55–62% |
Optimization Strategies
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in alkylation reactions, while temperatures above 60°C accelerate the substitution kinetics. However, prolonged heating beyond 8 hours leads to decomposition, as evidenced by diminished yields in analogous triazine syntheses.
Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. The latter method achieves >95% purity, as confirmed by HPLC analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 7.65–7.72 ppm (doublet, 2H, Ar-H), δ 6.95–7.05 ppm (doublet, 2H, Ar-H), and δ 4.55 ppm (singlet, 2H, CH₂) confirm the 4-fluorophenyl and methylene linkages. The morpholine protons appear as a multiplet at δ 3.40–3.70 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆) : Peaks at δ 167.5 ppm (C=S), δ 161.2 ppm (C-F), and δ 43.2 ppm (CH₂) validate the carbodithioate and triazine structures.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Absorption bands at 3320 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-F stretch), and 1050 cm⁻¹ (C=S stretch) corroborate functional group incorporation.
Challenges and Alternative Routes
Competing Side Reactions
Uncontrolled polysubstitution during triazine functionalization remains a key challenge. Employing bulky bases like diisopropylethylamine (DIPEA) suppresses over-alkylation but reduces reaction rates.
Alternative Carbodithioate Coupling
In lieu of pre-formed morpholine-4-carbodithioate, in situ generation via CS₂ and morpholine in the presence of the triazine intermediate has been attempted. However, this method yields <30% due to competing side reactions.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) achieves 48–53% overall yield using continuous-flow reactors for the triazine alkylation step. Process analytical technology (PAT) monitors reaction progress in real time, ensuring consistency .
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, or interference with nucleic acid processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The triazine core allows for diverse substitutions, enabling systematic comparisons of physicochemical and biological properties. Key analogs include:
Table 1: Structural Analogs and Key Features
Key Observations:
- Electron-Withdrawing vs.
- Morpholine vs. Benzimidazole/Sulfonamide Moieties : The morpholine-4-carbodithioate group in the target compound may improve solubility compared to bulkier benzimidazole-sulfonamide derivatives (Compounds 12–15) .
- Biological Activity : Antitumor (Compounds 12–15), antifungal (Compound 3 ), and receptor modulation (Compound 24 , Compound 45 ) activities highlight the scaffold’s versatility.
Key Observations:
- Yield Variability: Electron-deficient substituents (e.g., 4-F, 4-Cl) often require harsher conditions but achieve moderate yields (65–86%) , while bulkier groups (e.g., phenoxybenzyl in Compound 80 ) yield <20% .
- Purification : HPLC and column chromatography are standard, though morpholine-containing compounds may require specialized gradients due to polar dithiocarbamate groups .
Antitumor Activity:
- The target compound’s morpholine group could enhance membrane permeability compared to these analogs.
Antifungal Activity:
- Compound 3 (4-fluorobenzylamino substituent) exhibits synergy with fluconazole against resistant C. albicans. The target compound’s dithiocarbamate moiety may confer similar metal-binding antifungal mechanisms.
Receptor Modulation:
- Compound 24 and Compound 45 modulate GPCRs (e.g., GPR68) via cAMP pathways. The morpholine group in the target compound may similarly influence allosteric binding pockets.
Solubility and Stability:
- Morpholine derivatives (target compound, ) likely exhibit higher aqueous solubility than aryl-substituted analogs (e.g., Compound 45 ) due to the morpholine ring’s polarity.
Biological Activity
The compound {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.45 g/mol. The structure features a triazine ring, fluorophenyl groups, and a morpholine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17FN6OS2 |
| Molecular Weight | 393.45 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(C)C(=S)N=C(N)N=C(N)N(C1=CC=C(C=C1)F)C(=O)N2CCOCC2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazine core enables binding to enzymes or receptors, potentially inhibiting their activity. For instance, the presence of the morpholine group may enhance bioavailability and selectivity towards target sites.
Anticancer Activity
Research indicates that compounds with triazine structures often exhibit anticancer properties. A study focused on related triazine derivatives demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The fluorophenyl group may also contribute to enhanced potency against specific cancer types by modulating signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Studies involving similar morpholine derivatives revealed effective inhibition against various bacterial strains . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Enzyme Inhibition
Preliminary studies have suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, its structural analogs have been reported to inhibit dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis . This inhibition can be particularly relevant in the context of treating autoimmune diseases or cancers where rapid cell proliferation is observed.
Case Studies and Research Findings
- Anticancer Efficacy : A case study evaluated the effects of triazine-based compounds on human cancer cell lines. The results indicated that the compounds could significantly reduce cell viability at low micromolar concentrations, highlighting their potential as anticancer agents .
- Antimicrobial Activity : Another study assessed the antimicrobial properties of morpholine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Enzyme Inhibition : A recent investigation into the enzyme inhibitory profile revealed that related triazine compounds effectively inhibited DHODH with IC50 values suggesting higher potency than currently used inhibitors in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
